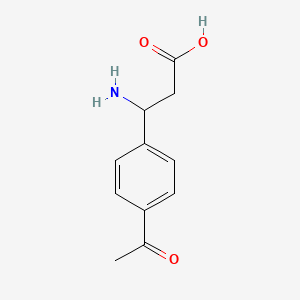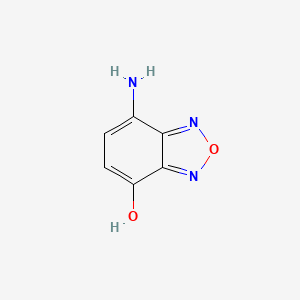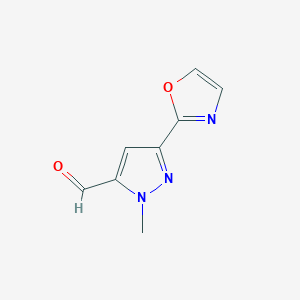
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features both oxazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(5-methyl-1,3-oxazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinehydrochloride
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Uniqueness
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to its specific combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methyl-5-(1,3-oxazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-5H,1H3 |
InChI Key |
HPFBMZYGAOSQMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


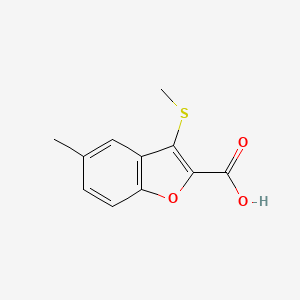

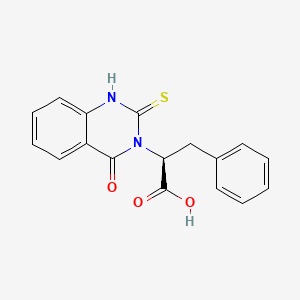
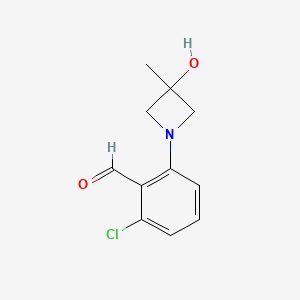
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride](/img/structure/B13213720.png)

![4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13213736.png)
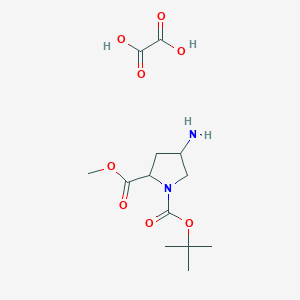
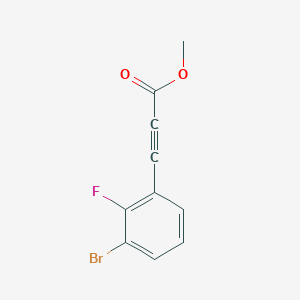
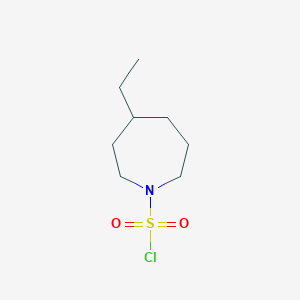
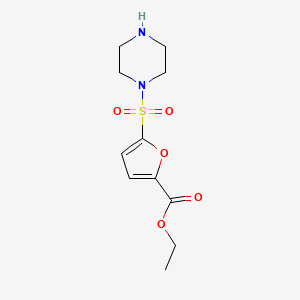
![1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13213759.png)
